

Structure-Activity Relationship of Endomorphin-1 Analogs: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of analogs of the endogenous opioid peptide endomorphin-1 (H-Tyr-Pro-Trp-Phe-NH₂). While the initial query focused on **H-Trp-Pro-Tyr-OH**, the available scientific literature extensively covers the closely related and potent μ -opioid receptor agonist, endomorphin-1. The data presented here, derived from various experimental studies, offers valuable insights into the structural modifications that influence the binding affinity, potency, and metabolic stability of these peptides, which can inform the rational design of novel analgesics.

Quantitative Data Summary

The following table summarizes the in vitro binding affinities (Ki) at the μ -opioid receptor (MOR) and in some cases, the δ -opioid receptor (DOR), for a selection of endomorphin-1 analogs. The data is compiled from radioligand binding assays.



Analog Name/Modifica tion	Sequence	μ-Opioid Receptor Affinity (Ki, nM)	δ-Opioid Receptor Affinity (Ki, nM)	Reference
Endomorphin-1 (EM-1)	H-Tyr-Pro-Trp- Phe-NH2	1.11	-	[1]
GAGPC	Nα-Amidino-Tyr- D-Ala-Gly-Trp-p- Cl-Phe-NH2	~0.78	-	[2]
Lipo- Endomorphin-1 Derivative	2- aminodecanoyl- Tyr-Pro-Trp-Phe- NH ₂	-	-	[3]
Cyclic Glycopeptide Analog (A1)	Cyclo(Glc-Ser)- Tyr-Pro-Trp-Phe	~5 (relative to control)	-	[4]
Cyclic Glycopeptide Analog (A2)	Cyclo(Glc-Glc- Ser)-Tyr-Pro-Trp- Phe	~5 (relative to control)	-	[4]
Cyclic Glycopeptide Analog (A7)	Cyclo(Glc-Ser)- Tyr-Pro-Trp-Phe- (Glc)	~5 (relative to control)	-	[4]
[D-Pro²]EM-2	H-Tyr-D-Pro- Phe-Phe-NH2	24.3 - 2755 (for various D-amino acid substitutions)	-	[5]
LAA-Hybrid Peptide (Compound 5)	C10LAA-Tyr-Pro- Trp-Phe-Gly- Leu-Met-NH2	3.87	-	[6]

Note: '-' indicates data not available in the cited source. Ki values are indicative and can vary based on experimental conditions.



Key Structure-Activity Relationship Insights:

- N-terminal Modification: Guanidino modification at the N-terminus, as seen in GAGPC, can enhance μ-opioid receptor affinity.[2] Lipidation with a C10-lipoamino acid (LAA) also leads to potent μ-opioid receptor binding and increased metabolic stability.[6]
- Proline Substitution: Replacement of L-Pro at position 2 with D-Ala-Gly in GAGPC resulted in a potent analog.[2] However, substitution with other D-amino acids in endomorphin-2 analogs generally led to decreased binding affinity.[5]
- Phenylalanine Modification: Chlorination of the phenylalanine at position 4 in GAGPC contributed to its high activity.[2]
- Cyclization and Glycosylation: Cyclization and glycosylation of endomorphin-1 analogs can maintain high MOR affinity and selectivity, and in some cases, improve blood-brain barrier penetration.[4][7][8]
- Backbone Modification: The introduction of a methylene bridge between the nitrogen atoms
 of the two phenylalanine residues in an endomorphin-2 analog resulted in a loss of binding to
 both μ- and δ-opioid receptors, highlighting the importance of conformational flexibility.[9]

Experimental Protocols Radioligand Binding Assay for Opioid Receptors

This protocol is a generalized procedure based on common practices described in the literature.[10][11]

Objective: To determine the binding affinity (Ki) of test compounds for opioid receptors (μ , δ , κ).

Materials:

- Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells or rodent brain tissue).
- Radioligand specific for the receptor subtype (e.g., [3H]DAMGO for MOR, [3H]DPDPE for DOR, [3H]U69,593 for KOR).



- Test compounds (endomorphin-1 analogs).
- Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Non-specific binding control (e.g., naloxone).
- Glass fiber filters.
- Scintillation cocktail and scintillation counter.

Procedure:

- Prepare serial dilutions of the test compounds.
- In a reaction tube, add the cell membranes, the specific radioligand at a concentration near
 its Kd, and either the test compound, buffer (for total binding), or a high concentration of a
 non-specific ligand like naloxone (for non-specific binding).
- Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
- Wash the filters rapidly with ice-cold incubation buffer to remove any unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).



• Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Tail-Flick Test for Antinociception

This protocol is a standard method for assessing the analgesic effects of compounds in rodents.[2]

Objective: To evaluate the antinociceptive (pain-relieving) properties of endomorphin-1 analogs.

Materials:

- Male mice or rats.
- Tail-flick analgesia meter.
- Test compounds (endomorphin-1 analogs) dissolved in a suitable vehicle (e.g., saline).
- Positive control (e.g., morphine).
- · Vehicle control.

Procedure:

- Habituate the animals to the testing apparatus.
- Measure the baseline tail-flick latency by focusing a beam of radiant heat onto the ventral surface of the tail and recording the time it takes for the animal to flick its tail away. A cut-off time is set to prevent tissue damage.
- Administer the test compound, positive control, or vehicle control to the animals via a specific route (e.g., intracerebroventricularly, intravenously, or subcutaneously).
- At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes),
 measure the tail-flick latency again.
- The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE),
 calculated as: %MPE = [(post-drug latency baseline latency) / (cut-off time baseline



latency)] \times 100.

• Dose-response curves can be generated to determine the ED₅₀ (the dose that produces 50% of the maximum possible effect).

Signaling Pathway

The binding of endomorphin-1 and its analogs to the μ -opioid receptor (MOR), a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that ultimately lead to the analysesic effect.

Caption: Opioid receptor signaling pathway initiated by an agonist.

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